4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-ynylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)29-18-19-13-15-22(26)16-14-19/h1,3-16H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVOOCVURAGHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C(N=C1SCC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine in the presence of an acid catalyst.
Introduction of Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts alkylation reactions using benzene and a suitable alkylating agent.
Attachment of the Propynyl Group: The propynyl group can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Addition of the 4-Fluorobenzyl Sulfide Group: The final step involves the nucleophilic substitution reaction where the imidazole derivative reacts with 4-fluorobenzyl chloride in the presence of a base to form the desired sulfide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide can undergo various types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Analogs
The compound shares a core imidazole scaffold with several analogs, differing in substituent groups at the benzyl sulfide/sulfone position and additional functional groups. Key analogs include:
Key Comparative Insights
Electronic Effects of Substituents
- Fluorine Position: The target compound’s 4-fluorobenzyl sulfide group (para-F) contrasts with the 3-fluorobenzyl sulfide analog (meta-F).
- Sulfide vs. Sulfone : The sulfone analog (SO₂) in introduces stronger electron-withdrawing character compared to the sulfide (S–) in the target compound. This may influence reactivity (e.g., nucleophilic substitution) and intermolecular interactions (e.g., hydrogen bonding).
- Ethyl Acetate Ester : The sulfonyl derivative with an ethyl acetate group adds hydrolyzable ester functionality, which could impact metabolic stability or solubility in biological systems.
Steric and Conformational Effects
- The propargyl group (2-propynyl) at the 1-position is conserved across analogs, suggesting its role in maintaining planarity or facilitating π-π stacking interactions.
Biological Activity
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C25H19FN2S
- Molar Mass: 430.49 g/mol
- CAS Number: 339277-79-1
Imidazole derivatives, including this compound, are known to exhibit a range of biological activities. The imidazole ring plays a crucial role in their interaction with biological targets, often acting as a ligand for various enzymes and receptors.
Antiviral Activity
Research indicates that imidazole derivatives can exhibit significant antiviral properties. For instance, compounds similar to 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl have shown effectiveness against viruses such as the dengue virus (DENV) and yellow fever virus (YFV) through inhibition of viral replication mechanisms. The efficacy is often measured by the half-maximal effective concentration (EC50), with some derivatives achieving micromolar activity levels against these viruses .
Biological Activities
Study 1: Antiviral Efficacy
In a study evaluating the antiviral activity of imidazole derivatives, a compound structurally related to 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl was tested against DENV. The compound demonstrated an EC50 value of approximately 1.85 μM, indicating strong antiviral efficacy compared to standard treatments like ribavirin .
Study 2: Antifungal Properties
Another research focused on the antifungal activity of various imidazole derivatives, including the target compound. Results showed that these compounds inhibited fungal growth effectively, suggesting potential applications in treating fungal infections .
Q & A
Q. What are the key synthetic routes for 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, starting with the formation of the imidazole core via condensation of 1,2-diketones with ammonium acetate. The propynyl and 4-fluorobenzyl sulfide groups are introduced through nucleophilic substitution or thiol-alkyne coupling. Critical parameters include:
- Catalysts : Use of triethylamine or DBU to facilitate deprotonation.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product (>95% purity) .
Q. Which analytical techniques are most effective for confirming the compound’s structural integrity and purity?
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., observed m/z 398.5 vs. calculated 398.47).
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies should include:
- Thermal Stress : TGA/DSC to assess decomposition temperatures.
- Light Sensitivity : UV-Vis spectroscopy before/after exposure to UV light.
- Humidity : Karl Fischer titration to monitor hygroscopicity. Store in amber vials at –20°C under inert gas to prevent oxidation of the sulfide group .
Advanced Research Questions
Q. How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?
- Assay Validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity.
- Target Selectivity : Use competitive binding assays (e.g., SPR or ITC) to compare affinity for microbial vs. human enzymes.
- Structural Analogs : Synthesize derivatives lacking the 4-fluorobenzyl group to isolate the pharmacophore responsible for cytotoxicity .
Q. What crystallographic strategies are recommended for resolving the compound’s solid-state structure?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
- Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters.
- Visualization : WinGX/ORTEP for ellipsoid plots and packing diagrams. Note that the propynyl group may induce torsional strain, requiring TWINABS for twinned data correction .
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Substituent Modification : Replace the 4-fluorobenzyl group with electron-deficient (e.g., nitro) or bulky (e.g., tert-butyl) groups to probe steric/electronic effects.
- Biological Testing : Screen analogs against panels of kinases or cytochrome P450 isoforms to map off-target interactions.
- Computational Docking : AutoDock Vina to predict binding modes in homology models of target enzymes .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic profile?
- LogP Estimation : Use ChemAxon or SwissADME to calculate octanol-water partition coefficients (predicted LogP ~3.2).
- Metabolic Stability : CYP450 inhibition assays (e.g., human liver microsomes) paired with molecular dynamics (MD) simulations of metabolic hotspots (e.g., propynyl oxidation) .
Q. How can the compound’s stability in physiological buffers be quantified for in vivo studies?
- Kinetic Solubility : Shake-flask method in PBS (pH 7.4) at 37°C, monitored by UV spectroscopy.
- Degradation Pathways : LC-MS/MS to identify hydrolysis products (e.g., sulfide oxidation to sulfoxide) under simulated gastric fluid conditions .
Q. What experimental approaches can elucidate synergistic effects with existing therapeutics?
- Combination Index (CI) : Use the Chou-Talalay method with fixed molar ratios in cell viability assays.
- Isobolograms : Plot dose-response curves to distinguish additive vs. synergistic interactions (e.g., with cisplatin in cancer models) .
Q. How can cryo-EM or XFEL techniques be adapted for studying the compound’s interaction with membrane-bound targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
